GNE-781, also known as GNE-781, is a potent and selective small-molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and E1A-binding protein (p300). [, ] These proteins play a crucial role in regulating gene expression by modulating chromatin structure and interacting with transcription factors. [] GNE-781 has been primarily investigated as a potential therapeutic agent for oncology, particularly in cancers driven by c-Myc oncogenic activity. [, ]
GNE-781 selectively binds to the bromodomains of CBP and p300, inhibiting their interaction with acetylated lysine residues on histones and other proteins. [, ] This disruption of CBP/p300 bromodomain activity interferes with their ability to regulate gene transcription. [] By inhibiting CBP/p300, GNE-781 impacts various cellular processes, including cell differentiation and proliferation. []
Oncology: GNE-781 has shown promise as a potential therapeutic agent for various cancers. Its primary focus has been on cancers driven by c-Myc oncogenic activity. [, ] Specifically, it has been investigated in:
Immunomodulation: The observed downregulation of Foxp3 transcript levels by GNE-781 suggests potential applications in modulating immune responses, potentially impacting autoimmune diseases or other conditions where immune regulation is crucial. []
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7